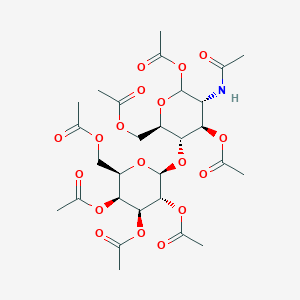

N-Acetyllactosamine heptaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H39NO18 |

|---|---|

Molecular Weight |

677.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19-,20-,21-,22-,23+,24-,25+,26-,27?,28+/m1/s1 |

InChI Key |

XKTWMUHXXMTTHP-FYFQELNQSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Biophysical Characterization of N-Acetyllactosamine Heptaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit integral to a wide array of glycoconjugates, including N-linked and O-linked glycans, as well as glycolipids. The fully acetylated derivative, N-Acetyllactosamine heptaacetate, serves as a crucial intermediate in synthetic carbohydrate chemistry and as a valuable tool for studying glycan-protein interactions. Its peracetylated nature renders it soluble in organic solvents, facilitating its use in various chemical modifications and biophysical analyses. This technical guide provides a comprehensive overview of the biophysical characteristics of this compound, detailed experimental protocols for its characterization, and insights into its chemical synthesis and purification.

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below. Peracetylation of sugars, such as in this compound, generally leads to their solubility in a range of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), and even in liquid and supercritical carbon dioxide.

| Property | Value |

| Molecular Formula | C28H39NO18 |

| Molecular Weight | 677.61 g/mol |

| Melting Point | 213-217 °C |

| CAS Numbers | 73208-61-4, 36954-63-9 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of oligosaccharides in solution. For this compound, 1H and 13C NMR spectra would provide key information on the anomeric configuration, glycosidic linkage, and the disposition of the acetyl groups.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the anomeric protons, the ring protons, and the methyl protons of the seven acetyl groups. The chemical shifts and coupling constants of the anomeric protons are particularly diagnostic of the glycosidic linkage and the stereochemistry at the anomeric centers.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display resonances for each of the carbon atoms in the disaccharide backbone and the carbonyl and methyl carbons of the acetyl groups. The chemical shifts of the anomeric carbons and the carbons involved in the glycosidic linkage are of primary importance for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and structure.

Expected Mass Spectrum Features: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as adducts, such as [M+Na]+ or [M+H]+. Fragmentation analysis (MS/MS) would reveal characteristic losses of acetyl groups and cleavage of the glycosidic bond, providing further structural insights.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in this compound.

Expected IR Spectral Features: The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the acetate (B1210297) esters, typically in the region of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the esters and the glycosidic linkage, and C-H stretching and bending vibrations of the sugar rings and acetyl methyl groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key analytical techniques used in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the peracetylation of N-Acetyllactosamine.

Materials:

-

N-Acetyllactosamine

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (as solvent and catalyst) or another suitable catalyst such as sodium acetate.

-

Stirring apparatus

-

Reaction vessel

-

Ice bath

Procedure:

-

Dissolve N-Acetyllactosamine in pyridine in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring.

-

Allow the reaction to proceed at room temperature overnight or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound can be purified using normal-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A silica-based normal-phase column.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The exact gradient will need to be optimized.

-

Detection: UV detection at a wavelength where the acetyl groups have some absorbance (e.g., ~210 nm).

-

Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase.

Procedure:

-

Equilibrate the column with the initial mobile phase.

-

Inject the sample onto the column.

-

Run the gradient program to separate the components.

-

Collect the fractions corresponding to the main product peak.

-

Analyze the collected fractions for purity by analytical HPLC or TLC.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

NMR Spectroscopy Analysis

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6, or DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire 1D ¹H and ¹³C NMR spectra.

-

For complete structural assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to establish proton-proton couplings within each sugar ring, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage.

Mass Spectrometry Analysis

Sample Preparation:

-

Prepare a dilute solution of the purified compound in a suitable solvent for ESI or MALDI mass spectrometry (e.g., methanol (B129727) or acetonitrile).

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform MS/MS analysis on the parent ion to obtain fragmentation data for structural confirmation.

Infrared Spectroscopy Analysis

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, a thin film can be cast from a solution of the compound onto a suitable IR-transparent window (e.g., NaCl or KBr plates).

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Crystallization for X-ray Crystallography

Obtaining single crystals of N-Acetyllactosamine hettaacetate is a prerequisite for determining its three-dimensional structure by X-ray crystallography.

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Slowly cool the solution to room temperature and then to a lower temperature (e.g., 4 °C) to induce crystallization.

-

Alternatively, vapor diffusion methods can be employed, where a solution of the compound is allowed to slowly equilibrate with a non-solvent vapor.

-

Once crystals are formed, they can be isolated by filtration, washed with a cold solvent, and dried.

Signaling Pathways and Biological Relevance

While N-Acetyllactosamine hettaacetate is primarily a synthetic compound, its core structure, N-Acetyllactosamine, is a key component of numerous biologically significant glycans. These glycans are involved in a multitude of cellular processes, including cell-cell recognition, cell adhesion, and immune responses. For instance, chains of repeating LacNAc units, known as poly-N-acetyllactosamine, are found on the surface of many cells and are recognized by various lectins, such as galectins. The interaction of galectins with poly-N-acetyllactosamine chains can modulate various signaling pathways that control cell growth, differentiation, and apoptosis.

The diagram below illustrates a generalized workflow for the synthesis and characterization of N-Acetyllactosamine hettaacetate.

Caption: Workflow for the synthesis and biophysical characterization of this compound.

The following diagram illustrates the logical relationship between the analytical techniques and the information obtained for structural elucidation.

Caption: Interplay of analytical techniques for the structural elucidation of this compound.

An In-Depth Technical Guide to the Discovery and Synthesis of N-Acetyllactosamine Heptaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit, chemically known as β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine.[1] It is a crucial component of a wide array of glycoconjugates, including N-glycans, O-glycans, and glycolipids, which are ubiquitously present on the surfaces of vertebrate cells.[2] These complex carbohydrate structures play pivotal roles in a multitude of biological processes, such as cellular recognition, signaling pathways, and immune responses. The peracetylated form, N-Acetyllactosamine heptaacetate, serves as a key intermediate in the chemical synthesis of more complex glycans and as a valuable tool in glycobiology research. This technical guide provides a comprehensive overview of the discovery and, more centrally, the detailed synthesis of this compound, including experimental protocols, quantitative data, and workflow visualizations.

Discovery and Significance

The discovery of N-Acetyllactosamine is rooted in the early structural elucidation of complex carbohydrates from biological sources. It was identified as a recurring structural motif in glycoproteins and human milk oligosaccharides.[1][3] Its biological significance lies in its role as a core structure that can be further modified with other monosaccharides, such as sialic acid and fucose, to generate a diverse array of functional glycan epitopes. These epitopes are involved in critical biological events, including cell-cell adhesion, host-pathogen interactions, and cancer metastasis. Consequently, the synthesis of LacNAc and its derivatives is of paramount importance for the development of novel therapeutics and diagnostic tools.

Synthesis of N-Acetyllactosamine Backbone

The synthesis of the N-Acetyllactosamine disaccharide is a prerequisite for the preparation of its heptaacetate derivative. Both enzymatic and chemical methods have been developed for this purpose, each with distinct advantages and limitations.

Enzymatic Synthesis

Enzymatic synthesis offers high regioselectivity and stereoselectivity, avoiding the need for complex protecting group strategies. A common approach involves the use of glycosyltransferases. For instance, β-1,4-galactosyltransferase can be employed to transfer a galactose residue from a donor substrate, such as UDP-galactose, to an N-acetylglucosamine acceptor.[3]

Another enzymatic strategy utilizes β-galactosidases in a transglycosylation reaction. Using lactose (B1674315) as a readily available galactose donor and N-acetylglucosamine as the acceptor, β-galactosidase from sources like Bacillus circulans can catalyze the formation of the β(1→4) linkage with high efficiency.[4][5]

Table 1: Comparison of Enzymatic Synthesis Methods for N-Acetyllactosamine

| Method | Enzyme | Key Reactants | Advantages | Disadvantages |

| Glycosyltransferase | β-1,4-Galactosyltransferase | UDP-Galactose, N-Acetylglucosamine | High specificity, mild reaction conditions | High cost of nucleotide sugar donors |

| Transglycosylation | β-Galactosidase | Lactose, N-Acetylglucosamine | Cost-effective substrates, high yield | Potential for side-product formation |

Chemical Synthesis

Chemical synthesis provides a versatile route to N-Acetyllactosamine and its derivatives, allowing for large-scale production and the introduction of non-natural modifications. These methods typically involve the coupling of a protected galactose donor with a suitably protected N-acetylglucosamine acceptor, followed by deprotection steps.

Synthesis of this compound

The synthesis of this compound involves the per-O-acetylation of the N-Acetyllactosamine backbone. This is typically achieved using acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270), which also serves as the solvent.

Experimental Protocol: Per-O-acetylation of N-Acetyllactosamine

This protocol outlines a general procedure for the complete acetylation of N-Acetyllactosamine.

Materials:

-

N-Acetyllactosamine

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve N-Acetyllactosamine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (a slight excess per hydroxyl group, typically 1.5-2.0 equivalents for each of the seven hydroxyl groups) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of dry methanol.

-

Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography.

Table 2: Quantitative Data for the Synthesis of this compound (Representative)

| Parameter | Value |

| Starting Material | N-Acetyllactosamine |

| Reagents | Acetic Anhydride, Pyridine |

| Reaction Time | 12-24 hours |

| Yield | High (typically >90%) |

| Purity (post-chromatography) | >95% |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of acetylated carbohydrates. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the stereochemistry and connectivity of the monosaccharide units.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| GlcNAc | ||

| H-1 | ~5.8 | ~91.0 |

| H-2 | ~4.2 | ~53.0 |

| H-3 | ~5.3 | ~72.0 |

| H-4 | ~3.9 | ~78.0 |

| H-5 | ~4.0 | ~73.0 |

| H-6a, H-6b | ~4.1, ~4.3 | ~62.0 |

| NAc (CH₃) | ~1.9 | ~23.0 |

| Gal | ||

| H-1' | ~4.5 | ~101.0 |

| H-2' | ~5.2 | ~69.0 |

| H-3' | ~5.0 | ~71.0 |

| H-4' | ~5.4 | ~67.0 |

| H-5' | ~3.9 | ~71.0 |

| H-6'a, H-6'b | ~4.1 | ~61.0 |

| Acetyl (CH₃) | ~1.9-2.2 | ~20.5-21.0 |

| Acetyl (C=O) | - | ~169.0-171.0 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound (C₂₈H₃₉NO₁₈), the expected molecular weight is approximately 677.61 g/mol . Electrospray ionization (ESI) is a common technique used for the analysis of such molecules.

Table 4: Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 678.22 |

| [M+Na]⁺ | 700.20 |

| [M+K]⁺ | 716.17 |

Experimental and Logical Workflows

Visualizing the synthesis and analysis workflows can aid in understanding the overall process.

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathway Context

N-Acetyllactosamine is a key component of glycans that are recognized by various glycan-binding proteins, such as galectins. These interactions can trigger downstream signaling events that regulate cellular processes like adhesion, proliferation, and apoptosis. The availability of synthetic N-Acetyllactosamine derivatives is crucial for studying these pathways.

Caption: Role of LacNAc in galectin-mediated signaling and potential for therapeutic intervention.

Conclusion

The synthesis of this compound is a critical process for advancing our understanding of glycobiology and for the development of novel carbohydrate-based therapeutics. This guide has provided a detailed overview of the synthetic methodologies, from the construction of the N-Acetyllactosamine backbone to its complete acetylation. The experimental protocols and characterization data presented herein offer a valuable resource for researchers in the field. The continued development of efficient and scalable synthetic routes will undoubtedly accelerate progress in the exciting and complex world of glycans.

References

- 1. N-Acetyllactosamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The efficient enzymatic synthesis of N-acetyllactosamine in an organic co-solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-yield synthesis of N-acetyllactosamine by regioselective transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of N-Acetyllactosamine-Containing Glycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit that forms the backbone of complex N- and O-linked glycans on the surface of virtually all mammalian cells. These structures are not mere cellular decorations but are critical mediators of molecular recognition, cell signaling, and immune modulation. The iterative addition of LacNAc units creates poly-N-acetyllactosamine (poly-LacNAc) chains, which serve as scaffolds for a variety of terminal glycan epitopes, such as the sialyl Lewis X (sLex) antigen. This guide provides an in-depth examination of the biological roles of LacNAc-containing glycans, focusing on their interactions with endogenous lectins, their function in signal transduction pathways, and their implications in cancer biology and immunology. We present quantitative binding data, detailed experimental methodologies, and visual diagrams of key pathways to offer a comprehensive resource for professionals in the field.

Introduction to N-Acetyllactosamine (LacNAc)

N-acetyllactosamine is a disaccharide composed of galactose (Gal) and N-acetylglucosamine (GlcNAc). It exists in two primary linkage forms: Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc), with Type 2 being the more common backbone of N-glycans.[1][2] These units can be repeated to form linear or branched poly-N-acetyllactosamine chains.[3] The profound biological importance of these structures lies in their ability to be recognized by a class of endogenous glycan-binding proteins called lectins, which translate the complex "glyco-code" into functional cellular responses.[4][5] Alterations in the expression of LacNAc and its derivatives are now recognized as a hallmark of several diseases, most notably cancer, where they play a direct role in metastasis and immune evasion.[6][7]

Key Biological Roles and Recognition

The functions of LacNAc-containing glycans are primarily mediated by their interactions with lectins, particularly galectins and selectins.

Galectins: The Organizers of the Cell Surface

Galectins are a family of β-galactoside-binding proteins that recognize LacNAc units.[5] By cross-linking glycoproteins on the cell surface, they form a dynamic "galectin lattice" that modulates the localization, clustering, and signaling of key receptors.[1][3]

-

Signal Transduction: The galectin lattice can regulate growth factor receptors like the Epidermal Growth Factor Receptor (EGFR). By cross-linking EGFR molecules that bear complex N-glycans with poly-LacNAc chains, galectin-3 can stabilize EGFR at the cell surface, prevent its internalization, and lead to sustained downstream signaling through pathways like Ras/ERK, promoting cell proliferation.[1][8][9]

-

Cell Adhesion and Apoptosis: Galectins mediate cell-cell and cell-matrix interactions and are involved in processes ranging from immune cell activation to apoptosis.[10]

Selectins: Mediators of Leukocyte Trafficking

Selectins are a family of C-type lectins expressed on leukocytes (L-selectin) and endothelial cells (P- and E-selectin) that are critical for the initial stages of immune cell trafficking during inflammation.[11] They recognize a specific terminal motif built upon a LacNAc scaffold: the sialyl Lewis X (sLex) tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc).[12][13] The low-affinity binding between selectins on the endothelium and sLex on circulating leukocytes mediates the characteristic "rolling" of these cells along the blood vessel wall, a prerequisite for their subsequent firm adhesion and extravasation into tissues.[8][12]

Role in Cancer Progression and Metastasis

Aberrant glycosylation is a universal feature of cancer.[6] Tumor cells often exhibit increased branching of N-glycans and higher expression of poly-LacNAc and sLex.[6]

-

Metastasis: The increased presentation of sLex on cancer cells allows them to mimic leukocytes, interact with E- and P-selectins on endothelial cells, and facilitate their extravasation from the bloodstream to form distant metastases.[6][12]

-

Immune Evasion: Cancer cells can exploit LacNAc structures to evade the immune system. The dense glycan shield can physically mask surface antigens from immune cells.[7][14] Furthermore, extensive poly-LacNAc chains on cancer cells can disrupt the binding of activating ligands to receptors on Natural Killer (NK) cells, thereby protecting the cancer cells from being lysed.[7][15][16]

Quantitative Data on LacNAc-Lectin Interactions

The interactions between lectins and LacNAc-containing glycans are typically of low affinity but high avidity, meaning that while a single interaction is weak, multivalency (the presence of multiple ligands) leads to strong overall binding. This is crucial for the formation of stable cell-cell contacts and signaling lattices.

Table 1: Binding Affinities of Galectins for LacNAc Structures

| Lectin | Ligand | Binding Affinity (Kd or IC50) | Method |

| Human Galectin-3 | Lactose | 137 µM (IC50) | ELLA |

| Human Galectin-3 | N-Acetyllactosamine (LacNAc) | 36 µM (IC50) | ELLA |

| Human Galectin-3 | LacdiNAc-LacNAc Tetrasaccharide | 7 µM (IC50) | ELLA |

| Human Galectin-3 | 3'-O-sulfated LacNAc analog | 14.7 µM (Kd) | ITC |

| Human Galectin-9 (N-CRD) | LacNAc Dimer (LN2) | 3.0 µM (Kd) | FAC |

| Human Galectin-9 (N-CRD) | LacNAc Trimer (LN3) | 0.81 µM (Kd) | FAC |

| Human Galectin-9 (N-CRD) | LacNAc Pentamer (LN5) | 0.12 µM (Kd) | FAC |

| Human Galectin-1 | N-Acetyllactosamine (LacNAc) | 21.5 µM (Kd) | Various |

Abbreviations: Kd = Dissociation Constant; IC50 = Half-maximal Inhibitory Concentration; ELLA = Enzyme-Linked Lectin Assay; ITC = Isothermal Titration Calorimetry; FAC = Frontal Affinity Chromatography; N-CRD = N-terminal Carbohydrate Recognition Domain. Data sourced from[11][12][17][18].

Table 2: Binding Affinities of Selectins for sLex

| Lectin | Ligand | Binding Affinity (Kd or IC50) | Method |

| E-selectin | Sialyl Lewis X (sLex) | 750 µM (IC50) | Cell Adhesion Assay |

| E-selectin | Sialyl Lewis a (sLea) | 220 µM (IC50) | Cell Adhesion Assay |

| E-selectin | Fluorescent sLex | 107 µM (Kd) | Fluorescence Polarization |

Abbreviations: Kd = Dissociation Constant; IC50 = Half-maximal Inhibitory Concentration. Data sourced from[19][20].

Signaling and Experimental Workflow Diagrams

Visualizing the complex biological processes involving LacNAc glycans is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate a key signaling pathway and a standard experimental workflow.

Caption: Galectin-3 mediated EGFR signaling pathway.[1][8][9]

Caption: Standard experimental workflow for N-glycan analysis by UPLC-MS.[6][10][21]

Key Experimental Protocols

Protocol: N-Glycan Release and Analysis by Mass Spectrometry

This protocol outlines the key steps for releasing and analyzing N-linked glycans from a purified glycoprotein or a complex protein mixture.[6][21]

1. Reduction and Alkylation: a. Lyophilize 20-500 µg of the glycoprotein sample. b. Resuspend the sample in 0.5 ml of a freshly prepared solution of 2 mg/ml dithiothreitol (B142953) (DTT) in 0.6 M TRIS buffer (pH 8.5). Incubate at 50°C for 1 hour to reduce disulfide bonds. c. Add 0.5 ml of a freshly prepared 12 mg/ml solution of iodoacetamide (B48618) (IAA) in the same buffer. Incubate at room temperature in the dark for 1 hour to alkylate the free sulfhydryl groups. d. Dialyze the sample against 50 mM ammonium (B1175870) bicarbonate (pH 8.0) at 4°C overnight to remove excess reagents.

2. Proteolytic Digestion: a. Lyophilize the dialyzed sample. b. Resuspend the dried sample in 0.5 ml of 50 µg/ml TPCK-treated trypsin in 50 mM ammonium bicarbonate. c. Incubate overnight (12-16 hours) at 37°C. d. Stop the reaction by adding a few drops of 5% acetic acid.

3. N-Glycan Release: a. Lyophilize the digested peptides. b. Resuspend the sample thoroughly in 200 µl of 50 mM ammonium bicarbonate. c. Add 2-5 units of Peptide-N-Glycosidase F (PNGase F). d. Incubate overnight (12-16 hours) at 37°C to cleave N-glycans from the peptide backbone.

4. Glycan Purification and Labeling: a. Purify the released glycans from peptides and other components using a C18 Sep-Pak column or HILIC-SPE (Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction).[6] b. Dry the purified glycans. c. For fluorescence detection, label the glycans with a fluorescent tag such as 2-aminobenzamide (B116534) (2-AB) by reductive amination.

5. UPLC-MS Analysis: a. Resuspend the labeled glycans in an appropriate solvent (e.g., 70% acetonitrile). b. Inject the sample into a UPLC system equipped with a HILIC glycan column. c. Separate the glycans using a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 100 mM ammonium formate, pH 4.4). d. Detect glycans using a fluorescence detector coupled in-line with an electrospray ionization quadrupole time-of-flight mass spectrometer (ESI-QTOF-MS) for structural annotation and quantification.[6]

Protocol: Cell Adhesion Assay Under Flow Conditions

This protocol is designed to study the adhesion of cells (e.g., leukocytes or cancer cells) to a monolayer of endothelial cells under physiological shear stress, mimicking conditions in a blood vessel.[4][13]

1. Preparation of Endothelial Cell Monolayer: a. Seed endothelial cells (e.g., HUVECs) into the channels of a µ-Slide I Luer flow chamber. b. Culture the cells until a confluent monolayer is formed (typically 1-5 days). c. For experiments investigating inflammatory responses, activate the endothelial monolayer with a cytokine like TNF-α for 4-6 hours prior to the assay to induce selectin expression.

2. Preparation of Suspension Cells: a. Label the suspension cells (e.g., neutrophils or cancer cells expressing sLex) with a fluorescent dye (e.g., CellTracker Green CMFDA) according to the manufacturer's protocol. b. Resuspend the labeled cells in adhesion media (e.g., serum-free culture medium with HEPES) at a concentration of approximately 1 x 106 cells/ml.

3. Assembly and Execution of Flow Assay: a. Assemble the flow chamber system, connecting the µ-Slide to a syringe pump. Ensure the system is filled with media and free of air bubbles. b. Place the assembled chamber on the stage of an inverted microscope equipped with a stage incubator to maintain 37°C. c. Initiate the flow of adhesion media through the chamber at a defined physiological shear stress (e.g., 0.5 - 2.0 dynes/cm2). d. Introduce the fluorescently labeled cell suspension into the flow system. e. Allow the cells to flow over the endothelial monolayer for a defined period (e.g., 5-10 minutes).

4. Data Acquisition and Analysis: a. Record videos or capture images at multiple locations along the channel to observe cell tethering, rolling, and firm adhesion. b. For inhibition studies, pre-incubate the suspension cells with blocking antibodies against adhesion molecules or with competitive glycan inhibitors before introducing them into the flow chamber. c. Quantify the number of interacting (rolling or firmly adhered) cells per field of view or per unit area to determine the effects of different treatments.

Conclusion and Future Directions

N-acetyllactosamine-containing glycans are integral players in a vast range of biological processes, from immune surveillance to the fundamental regulation of receptor signaling. Their roles as ligands for galectins and selectins place them at the nexus of cell communication, adhesion, and migration. The aberrant expression of these glycans in cancer provides a compelling rationale for their development as diagnostic biomarkers and therapeutic targets. Future research will likely focus on developing more specific inhibitors of the glycosyltransferases responsible for synthesizing cancer-associated glycans and designing novel glycan-based therapeutics that can disrupt pathological lectin-glycan interactions, offering new avenues for intervention in oncology and inflammatory diseases.

References

- 1. Plasma membrane domain organization regulates EGFR signaling in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ibidi.com [ibidi.com]

- 5. benchchem.com [benchchem.com]

- 6. zenodo.org [zenodo.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Interaction of galectin-3 with MUC1 on cell surface promotes EGFR dimerization and activation in human epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Flow Chamber Protocol [celladhesionapparatus.com]

- 14. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. abacusdx.com [abacusdx.com]

- 17. researchgate.net [researchgate.net]

- 18. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

An In-depth Technical Guide to N-Acetyllactosamine Heptaacetate: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Acetyllactosamine heptaacetate, a crucial intermediate in glycobiology and the synthesis of complex glycans. This document is intended to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to effectively utilize this compound in their work.

Core Properties of this compound

This compound is the peracetylated form of N-acetyllactosamine (LacNAc), a fundamental disaccharide unit found in a wide array of N-linked and O-linked glycans. The acetylation of the hydroxyl groups significantly alters its physicochemical properties, particularly its solubility, rendering it more amenable to organic solvents and synthetic manipulations.

| Property | Value | Source |

| Molecular Formula | C28H39NO18 | N/A |

| Molecular Weight | 677.61 g/mol | N/A |

| Appearance | Beige Solid | [1] |

| Melting Point | 213-217°C | [1] |

| CAS Number | 73208-61-4 | [1] |

Solubility Profile

While quantitative solubility data for this compound is not extensively published, its peracetylated nature dictates its solubility in organic solvents. Based on available information and the general properties of acetylated sugars, the following qualitative solubility profile can be established.

| Solvent | Solubility | Notes |

| Chloroform | Soluble | A commonly cited solvent for this compound.[1] |

| Ethyl Acetate (B1210297) | Soluble | Another recommended solvent.[1] |

| Dichloromethane | Expected to be soluble | A common solvent for acetylated carbohydrates. |

| Acetone | Expected to be soluble | Generally a good solvent for acetylated sugars. |

| Methanol (B129727) | Sparingly soluble to insoluble | The polarity of methanol may limit the solubility of the highly acetylated, nonpolar compound. |

| Water | Insoluble | The hydrophobic acetyl groups prevent dissolution in aqueous solutions. |

| Supercritical CO2 | Potentially Soluble | Peracetylated sugars have shown high solubility in liquid and supercritical carbon dioxide, which can be useful for green chemistry applications.[2] |

Stability Characteristics

The stability of this compound is a critical factor for its storage and use in synthetic reactions. The primary degradation pathways for acetylated sugars include hydrolysis of the ester linkages (deacetylation) and cleavage of the glycosidic bond.

| Condition | Stability Profile | Potential Degradation Pathway |

| pH | Stable at neutral pH (around 6-7). Unstable under acidic and basic conditions. | Acidic conditions can lead to the hydrolysis of the glycosidic bond. Basic conditions promote the saponification of the acetate esters (deacetylation). |

| Temperature | Stable at recommended storage temperatures (room temperature or 4°C for short-term, -20°C for long-term). Elevated temperatures can accelerate degradation. | Thermal decomposition and increased rate of hydrolytic reactions. |

| Enzymatic | Susceptible to degradation by esterases and glycosidases. | Esterases can remove the acetyl groups, while glycosidases can cleave the glycosidic linkage. The peracetylated nature may offer some steric hindrance to enzymatic activity compared to the unacetylated form. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound. These protocols are based on standard methods for acetylated carbohydrates and can be adapted as needed.

Protocol 1: Determination of Solubility via the Gravimetric Method

This protocol outlines a standard gravimetric method to quantify the solubility of this compound in a given solvent.

Caption: Workflow for determining solubility using the gravimetric method.

Methodology:

-

Preparation: A constant temperature water bath is set to the desired experimental temperature. A known volume of the selected solvent is placed in a sealed container and allowed to equilibrate to the set temperature.

-

Saturation: An excess amount of this compound is added to the solvent. The mixture is then stirred vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sampling: After stirring, the mixture is allowed to stand undisturbed until the undissolved solid has settled. A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: The collected supernatant is transferred to a pre-weighed, dry container. The solvent is then removed under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the dried solute is achieved.

-

Calculation: The weight of the container with the dried solute is measured. The initial weight of the empty container is subtracted to determine the mass of the dissolved this compound. The solubility is then calculated by dividing the mass of the solute by the volume of the supernatant withdrawn.

Protocol 2: Stability Assessment under Different pH Conditions

This protocol describes a method to evaluate the stability of this compound at various pH values over time using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for assessing pH stability using HPLC.

Methodology:

-

Solution Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH). A concentrated stock solution of N-Acetyllactosamine hentaacetate is prepared in an organic solvent miscible with the buffer system, such as acetonitrile.

-

Incubation: A small, precise volume of the stock solution is added to each buffer solution to achieve the desired final concentration. The solutions are then incubated in a constant temperature bath.

-

Time-course Sampling: Aliquots are withdrawn from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). If necessary, the degradation reaction in the collected samples is quenched, for instance, by neutralizing the pH.

-

HPLC Analysis: Each sample is analyzed by a reverse-phase HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition is optimized to achieve good separation of the parent compound from its potential degradation products.

-

Data Analysis: The peak area corresponding to this compound is recorded for each time point. The percentage of the remaining compound is calculated relative to the initial concentration (time 0). A plot of the percentage of the remaining compound versus time is generated for each pH condition to determine the degradation kinetics.

Application in Glycobiology Research

This compound serves as a key building block in the chemical synthesis of complex glycans and glycoconjugates. Its protected hydroxyl groups allow for regioselective manipulations, making it an invaluable tool for constructing specific oligosaccharide structures for studying glycan-protein interactions and cellular signaling pathways.

Caption: Logical workflow for the use of this compound.

This workflow illustrates the typical use of this compound in glycobiology research. The peracetylated compound undergoes selective deprotection to expose a specific hydroxyl group, which then acts as an acceptor in a glycosylation reaction to build more complex oligosaccharides. These synthetic glycans are then used in various biological assays to probe protein-carbohydrate interactions and their roles in cellular processes.

References

N-Acetyllactosamine Heptaacetate: A Precursor for Carbohydrate Antigen Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of complex glycans on the surface of cells. Its peracetylated form, N-acetyllactosamine heptaacetate, serves as a key and versatile precursor in the chemical and chemoenzymatic synthesis of various tumor-associated carbohydrate antigens (TACAs). These antigens, such as Sialyl-Lewis X (sLex) and the Thomsen-Friedenreich (TF) antigen, are crucial targets in the development of cancer diagnostics, therapeutics, and vaccines. This guide provides a comprehensive overview of the synthesis of N-acetyllactosamine and its derivatives, their role in biological signaling, and detailed methodologies for their use in the synthesis of complex carbohydrate antigens.

Synthesis of N-Acetyllactosamine (LacNAc) and its Peracetylated Form

The synthesis of LacNAc can be achieved through both enzymatic and chemical methods. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials and enzymes.

Enzymatic Synthesis of N-Acetyllactosamine

Enzymatic synthesis offers high regioselectivity and stereoselectivity, avoiding the need for extensive protecting group manipulation. A common approach involves the use of β-1,4-galactosyltransferase (β4Gal-T1).

Experimental Protocol: Enzymatic Synthesis of LacNAc using β-1,4-galactosyltransferase

This protocol is adapted from studies on the enzymatic synthesis of LacNAc.

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine N-acetylglucosamine (GlcNAc) as the acceptor substrate and UDP-galactose (UDP-Gal) as the donor substrate. A typical reaction buffer is a Tris-HCl buffer at a pH of 7.5.

-

Enzyme Addition: Add recombinant human β-1,4-galactosyltransferase 1 (B4GALT1) to the reaction mixture. The specific activity of the enzyme will determine the required amount, with commercially available enzymes having activities around 2000 units/mg of protein[1][2]. One unit is the amount of enzyme that transfers 1.0 nanomole of galactose from UDP-Gal to GlcNAc per minute at 37°C[2].

-

Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Quenching and Purification: Once the reaction is complete, it can be quenched by heating. The product, N-acetyllactosamine, can be purified from the reaction mixture using gel filtration or other chromatographic techniques.

| Parameter | Value/Condition | Reference |

| Enzyme | Recombinant human β-1,4-galactosyltransferase 1 (B4GALT1) | [1][2] |

| Acceptor Substrate | N-acetylglucosamine (GlcNAc) | [3] |

| Donor Substrate | UDP-galactose (UDP-Gal) | [3] |

| pH | 7.5 | [2] |

| Temperature | 37°C | [2] |

| Specific Activity of B4GALT1 | ~2000 units/mg protein | [1][2] |

| Apparent Km for GlcNAc | Varies depending on the specific enzyme and conditions | [4] |

Table 1: Typical Reaction Parameters for Enzymatic Synthesis of N-Acetyllactosamine.

Chemical Synthesis and Peracetylation

Chemical synthesis provides an alternative route to LacNAc and its derivatives. Following the synthesis of the disaccharide, peracetylation is performed to protect the hydroxyl groups and provide a stable precursor for further modifications.

Experimental Protocol: Peracetylation of N-Acetyllactosamine

This protocol is a general method for the acetylation of carbohydrates.

-

Dissolution: Dissolve the synthesized N-acetyllactosamine in a suitable solvent, such as pyridine.

-

Acetylation Reagent: Add acetic anhydride (B1165640) to the solution. The reaction is typically performed in excess of acetic anhydride.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of water or methanol (B129727). The peracetylated product, this compound, is then extracted with an organic solvent and purified by silica (B1680970) gel chromatography. Under solvent- and catalyst-free conditions, the reaction can be carried out by mixing the substrate with acetic anhydride and heating at 60°C[5].

| Parameter | Value/Condition | Reference |

| Acetylating Agent | Acetic Anhydride | [5] |

| Solvent | Pyridine or Solvent-free | [5] |

| Temperature | Room temperature or 60°C (solvent-free) | [5] |

| Reaction Time | Varies, monitored by TLC |

Table 2: General Conditions for the Peracetylation of N-Acetyllactosamine.

N-Acetyllactosamine as a Precursor for Tumor-Associated Carbohydrate Antigens (TACAs)

This compound is a critical building block for the synthesis of complex TACAs. The acetyl groups serve as protecting groups that can be selectively removed to allow for further glycosylation at specific positions.

Deacetylation Strategies

Selective deacetylation is crucial for exposing specific hydroxyl groups for subsequent glycosylation reactions. The Zemplén deacetylation is a widely used method for the complete removal of acetyl groups.

Experimental Protocol: Zemplén Deacetylation of this compound

This protocol describes the removal of acetyl groups using a catalytic amount of sodium methoxide (B1231860) in methanol[6].

-

Dissolution: Dissolve the peracetylated N-acetyllactosamine in dry methanol under an inert atmosphere (e.g., Argon)[6].

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe) solution in methanol at 0°C[6].

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed[6].

-

Neutralization: Neutralize the reaction by adding an ion-exchange resin (H+ form) until the pH is neutral[6].

-

Purification: Filter the resin and concentrate the filtrate. The deacetylated product can be purified by silica gel chromatography[6].

Caption: Workflow for Zemplén deacetylation.

Synthesis of Sialyl-Lewis X (sLex)

Sialyl-Lewis X is a tetrasaccharide TACA that plays a significant role in cancer metastasis and inflammation. Its synthesis often involves the sequential addition of fucose and sialic acid to a LacNAc core.

Experimental Workflow: Chemoenzymatic Synthesis of Sialyl-Lewis X

This workflow combines chemical synthesis of a LacNAc-based acceptor with enzymatic fucosylation and sialylation.

-

Chemical Synthesis of LacNAc Acceptor: A suitably protected LacNAc derivative is chemically synthesized to serve as the acceptor for subsequent enzymatic reactions.

-

Enzymatic Sialylation: The LacNAc acceptor is sialylated using a sialyltransferase, such as α2,3-sialyltransferase, with CMP-sialic acid as the donor substrate[7][8].

-

Enzymatic Fucosylation: The sialylated LacNAc is then fucosylated using a fucosyltransferase, such as α1,3-fucosyltransferase, with GDP-fucose as the donor substrate[7][8].

-

Deprotection and Purification: Finally, any remaining protecting groups are removed to yield the final sLex tetrasaccharide, which is then purified.

References

- 1. Beta-1,4-galactosyltransferase 1 B4GALT1 human recombinant, expressed in HEK 293 cells, 2000 units/mg protein [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies of Poly-N-acetyllactosamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-N-acetyllactosamine (poly-LacNAc) chains, consisting of repeating units of N-acetyllactosamine (LacNAc; Galβ1-4GlcNAcβ1-3), are fundamental carbohydrate structures found on a variety of glycoproteins and glycolipids. These glycans play crucial roles in numerous biological processes, including cell adhesion, differentiation, and signal transduction. The elucidation of the enzymatic machinery responsible for poly-LacNAc synthesis was a significant endeavor in the field of glycobiology. This technical guide provides a comprehensive overview of the seminal early studies that laid the groundwork for our current understanding of poly-LacNAc biosynthesis, with a focus on the key enzymes, their characterization, and the experimental methodologies employed.

Core Concepts in Poly-N-acetyllactosamine Synthesis

The biosynthesis of poly-LacNAc is a sequential process catalyzed by the alternating action of two key glycosyltransferases: a β-1,4-galactosyltransferase (β4GalT) and a β-1,3-N-acetylglucosaminyltransferase (β3GNT). The process is initiated on a precursor oligosaccharide, and the chain is elongated by the iterative addition of galactose and N-acetylglucosamine. Furthermore, the linear poly-LacNAc chains can be modified by the introduction of branches, a reaction catalyzed by a β-1,6-N-acetylglucosaminyltransferase, often referred to as the I-branching enzyme (IGnT).

The Key Enzymes: Early Discoveries and Characterization

β-1,4-Galactosyltransferase (β4GalT): The Chain Extender

Early Discoveries:

The enzymatic activity responsible for the transfer of galactose in a β1-4 linkage to N-acetylglucosamine was one of the earliest glycosyltransferase activities to be identified and characterized. Seminal work in the 1970s led to the purification and characterization of this enzyme from various sources, most notably bovine milk. These early studies were crucial in establishing the role of β4GalT in the synthesis of the LacNAc unit, the building block of poly-LacNAc.

Experimental Protocols from Early Studies:

Enzyme Purification (Based on studies of bovine milk β4GalT):

-

Source Material: Fresh bovine milk or colostrum.

-

Initial Fractionation: Cream was removed by centrifugation, and the skim milk was subjected to ammonium (B1175870) sulfate (B86663) precipitation.

-

Affinity Chromatography: A key step in the purification was the use of affinity chromatography. A column was prepared with α-lactalbumin, a protein that specifically interacts with β4GalT, coupled to a solid support like Sepharose.

-

Elution: The bound β4GalT was eluted from the affinity column using a buffer containing N-acetylglucosamine, which competitively disrupts the interaction between β4GalT and α-lactalbumin.

-

Further Purification: Additional purification steps often included ion-exchange chromatography and gel filtration to achieve a higher degree of purity.

Enzyme Assay:

-

Reaction Mixture: A typical assay mixture contained:

-

Buffer: Cacodylate or Tris-HCl buffer at a pH optimum of around 7.0-7.5.

-

Acceptor Substrate: N-acetylglucosamine (GlcNAc) or a glycoprotein (B1211001) with terminal GlcNAc residues.

-

Donor Substrate: UDP-[14C]Galactose (radiolabeled for detection).

-

Cofactor: Mn2+ ions, which were found to be essential for enzyme activity.

-

Enzyme Preparation: A purified or partially purified fraction of β4GalT.

-

-

Incubation: The reaction mixture was incubated at 37°C for a defined period.

-

Termination and Analysis: The reaction was terminated, often by the addition of EDTA to chelate the Mn2+. The radiolabeled product was separated from the unreacted UDP-[14C]Galactose using techniques like paper chromatography or ion-exchange chromatography. The radioactivity of the product was then quantified to determine the enzyme activity.

Quantitative Data from Early Studies:

| Parameter | Value | Source Organism | Reference |

| pH Optimum | 7.0 - 7.5 | Bovine Milk | [1] |

| Cation Requirement | Mn2+ | Bovine Milk | [1] |

| Km for UDP-Galactose | ~50 µM | Bovine Milk | [1] |

| Km for N-acetylglucosamine | ~5 mM | Bovine Milk | [1] |

β-1,3-N-Acetylglucosaminyltransferase (β3GNT or iGnT): The Elongation Initiator

Early Discoveries:

The identification and characterization of the β-1,3-N-acetylglucosaminyltransferase responsible for adding GlcNAc to a terminal galactose residue was a critical step in understanding poly-LacNAc elongation. Early studies in the 1980s and early 1990s, often in the context of blood group i antigen synthesis, demonstrated this enzymatic activity in various cell types, including human serum and embryonal carcinoma cells. The enzyme was often referred to as the "i-antigen forming enzyme" or iGnT.

Experimental Protocols from Early Studies:

Enzyme Source and Preparation:

-

Source: Early studies often used crude or partially purified enzyme preparations from sources like human serum or cultured cell lines (e.g., embryonal carcinoma cells).

-

Solubilization: For membrane-bound enzymes, detergents like Triton X-100 were used to solubilize the enzyme activity.

Enzyme Assay:

-

Reaction Mixture:

-

Buffer: Typically a cacodylate or MES buffer with a slightly acidic to neutral pH optimum.

-

Acceptor Substrate: A glycoprotein or oligosaccharide with a terminal Galβ1-4GlcNAc structure.

-

Donor Substrate: UDP-[3H]GlcNAc or UDP-[14C]GlcNAc.

-

Cofactor: Divalent cations like Mn2+ were often found to stimulate activity.

-

-

Incubation and Analysis: Similar to the β4GalT assay, the reaction was incubated and then terminated. The radiolabeled product was separated and quantified using chromatographic methods.

Quantitative Data from Early Studies:

| Parameter | Value | Source | Reference |

| pH Optimum | ~6.5 - 7.0 | Human Serum | [2] |

| Cation Requirement | Mn2+ (stimulatory) | Human Serum | [2] |

| Km for UDP-GlcNAc | ~0.1 mM | Embryonal Carcinoma Cells | [3] |

| Km for Acceptor | Varies depending on the specific oligosaccharide structure | Embryonal Carcinoma Cells | [3] |

I-Branching Enzyme (IGnT): Creating Branched Structures

Early Discoveries:

The structural difference between the linear i antigen and the branched I antigen of human erythrocytes pointed towards the existence of a branching enzyme. Early research in the 1980s identified a β-1,6-N-acetylglucosaminyltransferase activity that could transfer a GlcNAc residue to an internal galactose of a linear poly-LacNAc chain, thus creating a branch point. This enzyme was termed the I-branching enzyme (IGnT).

Experimental Protocols from Early Studies:

Enzyme Assay:

-

Acceptor Substrate: A key aspect of these assays was the use of a linear poly-LacNAc chain as the acceptor substrate.

-

Product Analysis: The formation of a branched product was confirmed by structural analysis techniques available at the time, such as methylation analysis and specific glycosidase digestions.

Visualizing the Synthesis of Poly-N-acetyllactosamine

The following diagrams, generated using the DOT language, illustrate the enzymatic pathways for the synthesis of linear and branched poly-N-acetyllactosamine chains as understood from these early studies.

References

- 1. A novel beta1,3-N-acetylglucosaminyltransferase (beta3Gn-T8), which synthesizes poly-N-acetyllactosamine, is dramatically upregulated in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Acetyllactosamine Heptaacetate in Glycosyltransferase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of N- and O-linked glycans on cell surface and secreted glycoproteins. The enzymes responsible for the synthesis and modification of LacNAc-containing structures are glycosyltransferases, which play crucial roles in various biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of glycosyltransferase activity is often associated with diseases such as cancer.

N-Acetyllactosamine heptaacetate, the peracetylated form of LacNAc, offers unique advantages as a substrate in glycosyltransferase assays. The acetyl groups render the molecule more hydrophobic, facilitating its separation from hydrophilic reaction components and enabling specific assay formats. This document provides detailed application notes and protocols for the use of this compound as an acceptor substrate in glycosyltransferase assays.

Principle of the Assay

Glycosyltransferase assays measure the transfer of a monosaccharide from a donor substrate (e.g., a nucleotide sugar) to an acceptor substrate. In this context, this compound serves as the acceptor. The activity of the glycosyltransferase is determined by quantifying the formation of the glycosylated product. The increased hydrophobicity of the acetylated product allows for efficient separation from the unreacted hydrophilic nucleotide sugar donor using methods like solid-phase extraction.

Data Presentation

While specific kinetic data for this compound as a substrate for various glycosyltransferases is not extensively available in the literature, studies using acylated glycopeptide acceptors have shown that the kinetic parameters (Km) are often similar to their unacylated counterparts.[1] It is, however, recommended to determine the kinetic parameters for each specific enzyme and assay condition empirically. The following table provides representative kinetic data for various glycosyltransferases using the unacetylated N-Acetyllactosamine as the acceptor substrate, which can serve as a starting point for assay development.

| Glycosyltransferase | Donor Substrate | Acceptor Substrate | Km (Acceptor) | Vmax | Reference Enzyme Source |

| β-1,4-Galactosyltransferase 1 (B4GALT1) | UDP-Galactose | N-Acetylglucosamine | 12 mM | Not Reported | Bovine Milk |

| α-1,3-Fucosyltransferase V (FUT5) | GDP-Fucose | N-Acetyllactosamine | 0.45 mM | Not Reported | Human Milk |

| α-2,3-Sialyltransferase (ST3Gal1) | CMP-Neu5Ac | N-Acetyllactosamine | 0.8 mM | Not Reported | Porcine Submaxillary Glands |

| α-2,6-Sialyltransferase (ST6Gal1) | CMP-Neu5Ac | N-Acetyllactosamine | 0.2 mM | Not Reported | Rat Liver |

Experimental Protocols

Protocol 1: General Glycosyltransferase Assay Using Radiolabeled Donor Substrate

This protocol describes a general method for assaying glycosyltransferase activity using a radiolabeled donor substrate and this compound as the acceptor. The separation of the radiolabeled, hydrophobic product is achieved by solid-phase extraction on a C18 cartridge.[1]

Materials:

-

This compound

-

Glycosyltransferase of interest

-

Radiolabeled donor substrate (e.g., UDP-[³H]Galactose, GDP-[¹⁴C]Fucose, CMP-[¹⁴C]Neu5Ac)

-

Assay Buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.5% Triton X-100)

-

C18 Solid-Phase Extraction (SPE) Cartridges

-

Wash Buffer (e.g., 10 mM Ammonium (B1175870) Formate)

-

Elution Buffer (e.g., Methanol or Acetonitrile)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, a defined concentration of this compound (e.g., 1-5 mM, may require initial solubilization in a small amount of DMSO), and the radiolabeled donor substrate (e.g., 50-100 µM).

-

Initiate the reaction by adding the glycosyltransferase enzyme.

-

The total reaction volume is typically 25-50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by adding an equal volume of cold water or buffer.

-

Condition a C18 SPE cartridge by washing with 1 mL of the elution buffer followed by 2 mL of the wash buffer.

-

Load the entire reaction mixture onto the conditioned C18 cartridge. The hydrophobic, acetylated product will bind to the stationary phase.

-

Wash the cartridge with 3-5 mL of the wash buffer to remove the unreacted, hydrophilic radiolabeled donor substrate and other salts.

-

-

Elution and Quantification:

-

Elute the bound, radiolabeled product with 1-2 mL of the elution buffer into a scintillation vial.

-

Add scintillation fluid to the vial.

-

Quantify the radioactivity using a scintillation counter.

-

-

Controls:

-

Include a negative control reaction without the enzyme to determine the background signal.

-

Include a positive control with a known acceptor substrate if available.

-

Protocol 2: Non-Radioactive HPLC-Based Assay

This protocol allows for the separation and quantification of the glycosylated product from the unreacted this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound

-

Glycosyltransferase of interest

-

Non-radiolabeled donor substrate

-

Assay Buffer (as in Protocol 1)

-

Quenching Solution (e.g., 10% Acetic Acid or cold Acetonitrile)

-

RP-HPLC system with a C18 column

-

Mobile Phase A (e.g., Water with 0.1% Trifluoroacetic Acid)

-

Mobile Phase B (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid)

-

UV Detector

Procedure:

-

Reaction Setup and Incubation:

-

Follow steps 1 and 2 from Protocol 1, using a non-radiolabeled donor substrate.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the compounds using a gradient of Mobile Phase A and B. A typical gradient could be 5-95% B over 30 minutes.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm for the peptide bond if the acceptor is a glycopeptide, or a wavelength appropriate for the aglycone if one is used).

-

-

Quantification:

-

The glycosylated product will have a different retention time than the unreacted this compound.

-

Quantify the product by integrating the peak area and comparing it to a standard curve of a known amount of the product (if available) or by calculating the percentage of conversion from the substrate.

-

Protocol 3: Mass Spectrometry-Based Analysis

This protocol is for the characterization and relative quantification of the glycosylated product using mass spectrometry (MS).

Materials:

-

Same as Protocol 2

-

Mass Spectrometer (e.g., ESI-QTOF or MALDI-TOF)

Procedure:

-

Reaction and Sample Preparation:

-

Follow steps 1 and 2 from Protocol 2. For MS analysis, it is crucial to use volatile buffers (e.g., ammonium acetate (B1210297) instead of phosphate (B84403) buffers) and to desalt the sample post-reaction using a C18 ZipTip or similar device.

-

-

Mass Spectrometry Analysis:

-

Infuse the desalted sample directly into the mass spectrometer or analyze the eluent from an HPLC separation (LC-MS).

-

Acquire mass spectra in the appropriate mass range to detect the unreacted this compound and the expected glycosylated product.

-

The mass of the product will be the mass of the acceptor plus the mass of the transferred monosaccharide.

-

-

Data Analysis:

-

Identify the ion peaks corresponding to the substrate and the product.

-

Relative quantification can be performed by comparing the ion intensities of the substrate and product peaks.

-

Mandatory Visualizations

Caption: Experimental workflow for a glycosyltransferase assay.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Glycans Using N-Acetyllactosamine Heptaacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of complex glycans, leveraging the versatility of N-Acetyllactosamine heptaacetate as a key building block. This approach combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to access a wide range of complex carbohydrate structures for applications in drug discovery, vaccine development, and diagnostics.

Introduction to Chemoenzymatic Glycan Synthesis

Glycans play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen invasion.[1] The intricate structures of these biomolecules, however, present significant challenges to their chemical synthesis. Chemoenzymatic synthesis has emerged as a powerful strategy to overcome these hurdles by integrating the strengths of both chemical and enzymatic methods.[2][3] This approach typically involves the chemical synthesis of a core glycan structure, often with protecting groups, which is then elaborated by specific enzymes to generate the desired complex glycan.[4]

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in many N- and O-linked glycans.[5] Its peracetylated form, this compound, serves as a stable and versatile precursor in chemoenzymatic workflows. The acetyl protecting groups render the LacNAc moiety inactive towards enzymatic modification, allowing for selective chemical manipulations.[1][6] Subsequent deacetylation unmasks the hydroxyl groups, paving the way for precise enzymatic extension by glycosyltransferases.[1][6]

Core Synthesis and Enzymatic Extension (CSEE) Strategy

A prevalent and effective chemoenzymatic approach is the Core Synthesis/Enzymatic Extension (CSEE) strategy.[4][7][8] This method involves the chemical synthesis of a core glycan structure, which is subsequently elongated and diversified using a panel of glycosyltransferases. This strategy allows for the systematic construction of libraries of complex glycans for various biological and pharmaceutical applications.

Experimental Protocols

Protocol 1: Chemical Synthesis of a Core Glycan Acceptor

The following is a representative protocol for the chemical synthesis of a simple glycan acceptor that can be further elaborated using this compound as a donor, followed by enzymatic modifications. For direct enzymatic extension of a LacNAc-containing precursor, a deacetylation step is first required (see Protocol 2).

Objective: To synthesize a suitable acceptor for subsequent glycosylation reactions.

Materials:

-

Appropriately protected monosaccharide building blocks (e.g., thioglycosides, trichloroacetimidates)

-

Acceptor alcohol (e.g., a protected serine or threonine derivative for O-glycans, or a protected GlcNAc residue for N-glycan extension)

-

Activating reagent (e.g., N-iodosuccinimide (NIS), trifluoromethanesulfonic acid (TfOH))

-

Anhydrous solvents (e.g., dichloromethane (B109758), acetonitrile)

-

Inert gas (e.g., argon or nitrogen)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Preparation of Reactants: Dissolve the glycosyl donor (1.2 equivalents) and the acceptor (1.0 equivalent) in anhydrous dichloromethane under an argon atmosphere. Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.

-

Glycosylation Reaction: Cool the reaction mixture to the appropriate temperature (e.g., -40 °C). Add the activating reagent (e.g., NIS/TfOH) portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Quenching: Once the reaction is complete, quench with a suitable reagent (e.g., saturated sodium thiosulfate (B1220275) solution for NIS-promoted reactions, or triethylamine (B128534) for acid-catalyzed reactions).

-

Work-up: Filter the reaction mixture, wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired protected glycan acceptor.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: Enzymatic Deacetylation of Acetylated Glycans

Objective: To remove acetyl protecting groups from a chemically synthesized glycan to prepare it for enzymatic extension.

Materials:

-

Acetylated glycan (e.g., this compound or a synthesized core structure)

-

Lipase (B570770) or esterase (e.g., Candida antarctica lipase B, acetyl xylan (B1165943) esterase)[9]

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

-

Organic co-solvent (e.g., acetone, if needed for solubility)

-

Reaction vessel

-

Incubator or water bath

Methodology:

-

Substrate Preparation: Dissolve the acetylated glycan in the appropriate buffer. An organic co-solvent may be added to improve solubility.

-

Enzyme Addition: Add the lipase or esterase to the reaction mixture. The enzyme can be in a free or immobilized form.[9]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.

-

Reaction Monitoring: Monitor the deacetylation process by TLC or HPLC.

-

Enzyme Inactivation and Product Isolation: Once the reaction is complete, inactivate the enzyme by heating or filtration (if immobilized). Purify the deacetylated glycan using appropriate chromatographic techniques (e.g., size-exclusion chromatography or reversed-phase HPLC).

-

Characterization: Confirm the structure of the deacetylated product by NMR and mass spectrometry.

Protocol 3: Glycosyltransferase-Catalyzed Extension of the Core Glycan

Objective: To enzymatically extend the deacetylated glycan with a monosaccharide unit. This protocol describes the addition of a galactose residue to a terminal GlcNAc to form a LacNAc unit.

Materials:

-

Deacetylated glycan acceptor with a terminal GlcNAc residue

-

β-1,4-Galactosyltransferase (B4GALT1)

-

Uridine diphosphate (B83284) galactose (UDP-Gal) (sugar donor)

-

HEPES buffer (pH 7.5)

-

Divalent cation (e.g., MnCl₂)

-

Alkaline phosphatase (optional, to prevent product inhibition by UDP)

-

Reaction vessel

-

Incubator or water bath

Methodology:

-

Reaction Setup: In a reaction vessel, combine the deacetylated glycan acceptor, UDP-Gal (in slight excess), and B4GALT1 in HEPES buffer containing MnCl₂. If desired, add alkaline phosphatase.[6]

-

Incubation: Incubate the reaction at 37 °C.

-

Reaction Monitoring: Monitor the formation of the product by HPLC or mass spectrometry.

-

Reaction Termination and Purification: Terminate the reaction by boiling for a few minutes to denature the enzymes. Purify the resulting glycan using size-exclusion chromatography or graphitized carbon solid-phase extraction.

-

Characterization: Characterize the final glycan product by NMR spectroscopy and mass spectrometry to confirm the addition of the galactose residue and the formation of the correct glycosidic linkage.

Quantitative Data Presentation

The following tables provide representative quantitative data for chemoenzymatic glycan synthesis reactions.

Table 1: Representative Yields for Chemical Glycosylation Steps

| Glycosyl Donor | Acceptor | Activating System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Mannose thioglycoside | Diol core trisaccharide | NIS/TfOH | DCM | -40 | 89 | [10] |

| GlcNAc trichloroacetimidate | Protected Serine | TMSOTf | DCM | -20 | 75 | N/A |

| Galactose phosphate | Protected GlcNAc | TMSOTf | ACN | 0 | 82 | N/A |

Table 2: Reaction Conditions and Yields for Enzymatic Glycosylation

| Enzyme | Acceptor | Donor | Buffer | Additives | Temp (°C) | Time (h) | Yield (%) | Reference |

| B4GALT1 | GlcNAc-terminated glycan | UDP-Gal | 50 mM HEPES, pH 7.4 | 10 mM MnCl₂ | 37 | 24 | >95 | N/A |

| ST6GAL1 | LacNAc-terminated glycan | CMP-Neu5Ac | 50 mM Tris-HCl, pH 7.5 | 10 mM MgCl₂ | 37 | 48 | 90 | N/A |

| FUT8 | Core-fucosylated N-glycan | GDP-Fuc | 100 mM MES, pH 6.5 | 20 mM MnCl₂ | 37 | 12 | 85 | N/A |

Visualizations

Chemoenzymatic Synthesis Workflow

Caption: General workflow for chemoenzymatic glycan synthesis.

Logical Relationship in CSEE Strategy

Caption: Logical flow of the CSEE strategy for complex glycans.

References

- 1. A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multivariate quantitative analysis of glycan impact on IgG1 effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. The chemoenzymatic synthesis of oligosaccharides and glycopeptides for functional glycomics [openscholar.uga.edu]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Optimization of a New Chemoenzymatic Approach for the Synthesis of Peracetylated Lactosamine (Intermediate for the Synthesis of Pharmacologically Active Compounds) Monitored by RP- HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid quantitative profiling of N-glycan by the glycan-labeling method using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell surface glycan labeling with N-Acetyllactosamine derivatives

Application Notes and Protocols

Topic: Cell Surface Glycan Labeling with N-Acetyllactosamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction